molecular formula C16H15ClN4S B12151096 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12151096
M. Wt: 330.8 g/mol
InChI Key: NMIVCWRHCFLTQM-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific enzymes and pathways. For example, it can inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol, which is crucial for the synthesis of ergosterol in fungal cells . This inhibition disrupts the cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also exhibit antimicrobial and antifungal activities but differ in their spectrum of activity, potency, and pharmacokinetic properties . The uniqueness of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine lies in its specific substitution pattern, which can influence its biological activity and selectivity.

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3

InChI Key

NMIVCWRHCFLTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl

Origin of Product

United States

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